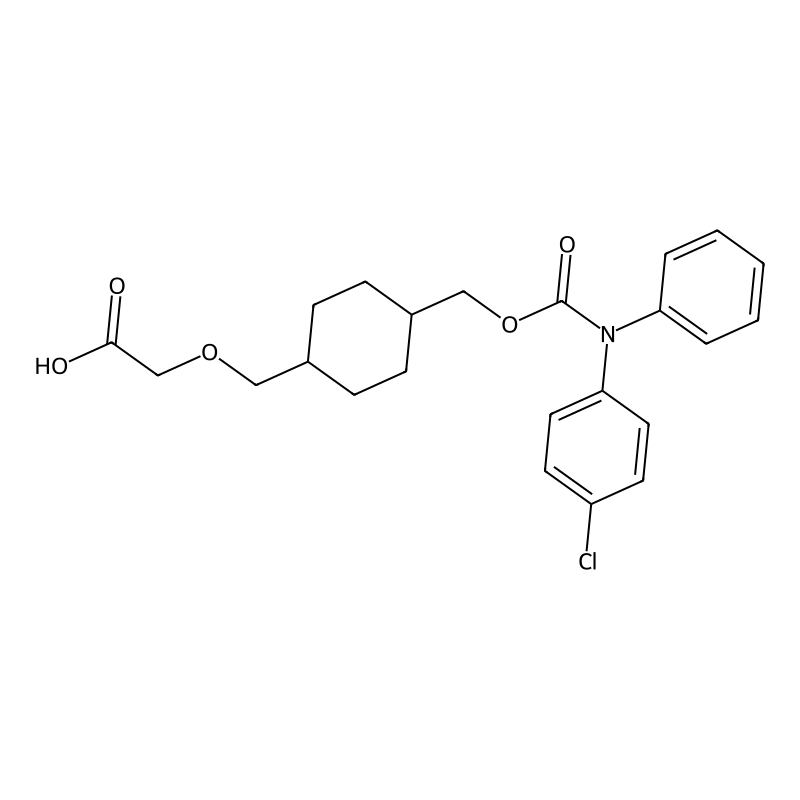Ralinepag

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Ralinepag in Pulmonary Arterial Hypertension Research
Ralinepag is a medication currently under investigation for the treatment of pulmonary arterial hypertension (PAH) (). PAH is a debilitating disease characterized by high blood pressure in the arteries that supply blood to the lungs. This high pressure causes the heart to work harder and can eventually lead to right heart failure.
Ralinepag works by targeting a specific receptor called prostacyclin receptor (IP) (). IP receptors are found in the blood vessels of the lungs and when activated, they help to relax the smooth muscle cells in the blood vessel walls. This relaxation widens the blood vessels, leading to lower blood pressure and improved blood flow to the lungs.
Several clinical trials are currently underway to evaluate the safety and efficacy of Ralinepag in patients with PAH. These trials are investigating different dosages and treatment durations to determine the optimal treatment regimen. Early results from these trials have shown that Ralinepag may be effective in improving exercise capacity and reducing symptoms of PAH in some patients ().
Purity
XLogP3
Boiling Point
Use Classification
Dates
Shanahan W, Grundy J, Hoffmann I, Cabell C, Escribano Subías P, Sood N, Keogh A,
D'Souza G, Rubin L. Efficacy and safety of ralinepag, a novel oral IP agonist, in
PAH patients on mono or dual background therapy: results from a phase 2
randomised, parallel group, placebo-controlled trial. Eur Respir J. 2019 Oct
10;54(4). pii: 1901030. doi: 10.1183/13993003.01030-2019. Print 2019 Oct. PubMed
PMID: 31391223.
2: Tran TA, Kramer B, Shin YJ, Vallar P, Boatman PD, Zou N, Sage CR, Gharbaoui T,
Krishnan A, Pal B, Shakya SR, Garrido Montalban A, Adams JW, Ramirez J, Behan DP,
Shifrina A, Blackburn A, Leakakos T, Shi Y, Morgan M, Sadeque A, Chen W, Unett
DJ, Gaidarov I, Chen X, Chang S, Shu HH, Tung SF, Semple G. Discovery of
2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)a
cetate (Ralinepag): An Orally Active Prostacyclin Receptor Agonist for the
Treatment of Pulmonary Arterial Hypertension. J Med Chem. 2017 Feb
9;60(3):913-927. doi: 10.1021/acs.jmedchem.6b00871. Epub 2017 Jan 19. PubMed
PMID: 28072531.








